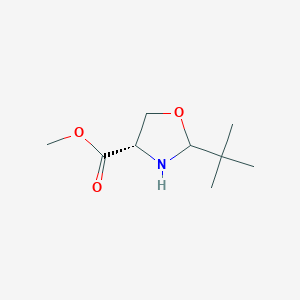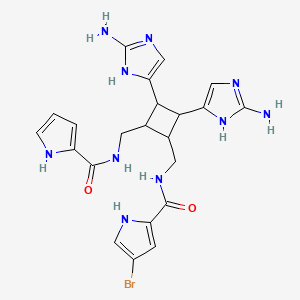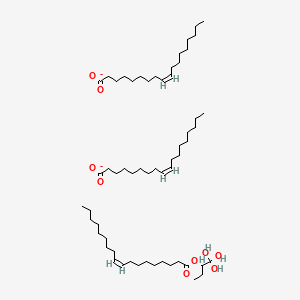
(2S)-3-(2-bromophenyl)-2-(phenylmethoxycarbonylamino)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-3-(2-bromophenyl)-2-(phenylmethoxycarbonylamino)propanoic acid is an organic compound with a complex structure It contains a bromophenyl group and a phenylmethoxycarbonylamino group attached to a propanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-3-(2-bromophenyl)-2-(phenylmethoxycarbonylamino)propanoic acid typically involves multiple steps. One common method includes the bromination of a phenyl group followed by the introduction of a methoxycarbonylamino group. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using flow microreactor systems. These systems offer advantages such as improved efficiency, better control over reaction conditions, and enhanced safety compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
(2S)-3-(2-bromophenyl)-2-(phenylmethoxycarbonylamino)propanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The compound can be reduced by adding hydrogen or removing oxygen, typically using reducing agents.
Substitution: The bromine atom in the bromophenyl group can be substituted with other atoms or groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an alcohol. Substitution reactions can result in various substituted phenyl derivatives.
Scientific Research Applications
(2S)-3-(2-bromophenyl)-2-(phenylmethoxycarbonylamino)propanoic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Researchers investigate its potential therapeutic properties and use it as a reference compound in drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2S)-3-(2-bromophenyl)-2-(phenylmethoxycarbonylamino)propanoic acid involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to (2S)-3-(2-bromophenyl)-2-(phenylmethoxycarbonylamino)propanoic acid include:
- 4-bromophenyl 4-bromobenzoate
- Other bromophenyl derivatives
Uniqueness
What sets this compound apart from similar compounds is its specific combination of functional groups, which confer unique chemical properties and potential applications. Its structure allows for diverse chemical reactions and interactions, making it a valuable compound in various fields of research.
Properties
Molecular Formula |
C51H48Br3N3O12 |
|---|---|
Molecular Weight |
1134.6 g/mol |
IUPAC Name |
(2S)-3-(2-bromophenyl)-2-(phenylmethoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/3C17H16BrNO4/c3*18-14-9-5-4-8-13(14)10-15(16(20)21)19-17(22)23-11-12-6-2-1-3-7-12/h3*1-9,15H,10-11H2,(H,19,22)(H,20,21)/t3*15-/m000/s1 |
InChI Key |
SVNLJOQLPVXZOM-KQEWGCBPSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)N[C@@H](CC2=CC=CC=C2Br)C(=O)O.C1=CC=C(C=C1)COC(=O)N[C@@H](CC2=CC=CC=C2Br)C(=O)O.C1=CC=C(C=C1)COC(=O)N[C@@H](CC2=CC=CC=C2Br)C(=O)O |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(CC2=CC=CC=C2Br)C(=O)O.C1=CC=C(C=C1)COC(=O)NC(CC2=CC=CC=C2Br)C(=O)O.C1=CC=C(C=C1)COC(=O)NC(CC2=CC=CC=C2Br)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-Bromo-3-(3-chlorophenyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B12336610.png)

![Oxacyclohexadec-13-ene-2,6-dione, 4,8-bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-5,5,7,9,13-pentamethyl-16-[(1E)-1-methyl-2-(2-methyl-4-thiazolyl)ethenyl]-, (4S,7R,8S,9S,13Z,16S)-](/img/structure/B12336622.png)


![2-[(4R,5S,6S,7R,9R,10R,11Z,13Z,16R)-6-[(2S,3R,4R,5S,6R)-5-[(2S,4R,5S,6S)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-4,10-dihydroxy-5-methoxy-9,16-dimethyl-2-oxo-1-oxacyclohexadeca-11,13-dien-7-yl]acetaldehyde](/img/structure/B12336645.png)
![1-[(2-Methylpropan-2-yl)oxycarbonyl]-4-(4-phenylmethoxyphenyl)pyrrolidine-3-carboxylate](/img/structure/B12336649.png)






